4,7-Dimethyl-2-(piperidin-4-yloxy)-1,3-benzothiazole
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Overview
Description
4,7-Dimethyl-2-(piperidin-4-yloxy)-1,3-benzothiazole is a synthetic organic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dimethyl-2-(piperidin-4-yloxy)-1,3-benzothiazole typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carbonyl compound under acidic conditions.
Introduction of the Piperidin-4-yloxy Group: The piperidin-4-yloxy group can be introduced via nucleophilic substitution reactions. This involves reacting the benzothiazole core with piperidin-4-ol in the presence of a base such as potassium carbonate.
Methylation: The final step involves the methylation of the benzothiazole ring at the 4 and 7 positions using methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
4,7-Dimethyl-2-(piperidin-4-yloxy)-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidin-4-yloxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Piperidin-4-ol in the presence of potassium carbonate in an aprotic solvent like dimethylformamide.
Major Products
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted benzothiazole derivatives with different functional groups replacing the piperidin-4-yloxy group.
Scientific Research Applications
4,7-Dimethyl-2-(piperidin-4-yloxy)-1,3-benzothiazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: It is explored for use in organic electronics and as a building block for advanced materials.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 4,7-Dimethyl-2-(piperidin-4-yloxy)-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the suppression of cellular processes that are essential for the survival and proliferation of cancer cells .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: The parent compound with a simpler structure.
2-(Piperidin-4-yloxy)-1,3-benzothiazole: Lacks the methyl groups at positions 4 and 7.
4,7-Dimethyl-1,3-benzothiazole: Lacks the piperidin-4-yloxy group.
Uniqueness
4,7-Dimethyl-2-(piperidin-4-yloxy)-1,3-benzothiazole is unique due to the presence of both the piperidin-4-yloxy group and the methyl groups at positions 4 and 7. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable target for research in medicinal chemistry and materials science.
Properties
Molecular Formula |
C14H18N2OS |
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Molecular Weight |
262.37 g/mol |
IUPAC Name |
4,7-dimethyl-2-piperidin-4-yloxy-1,3-benzothiazole |
InChI |
InChI=1S/C14H18N2OS/c1-9-3-4-10(2)13-12(9)16-14(18-13)17-11-5-7-15-8-6-11/h3-4,11,15H,5-8H2,1-2H3 |
InChI Key |
WVYIBKHGYQUFHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)OC3CCNCC3 |
Origin of Product |
United States |
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